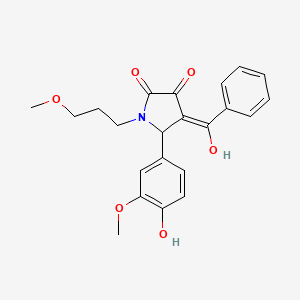![molecular formula C18H17N3O3 B11636048 N-[2-(3-methylphenoxy)ethyl]-5-nitroquinolin-8-amine](/img/structure/B11636048.png)
N-[2-(3-methylphenoxy)ethyl]-5-nitroquinolin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-metilfenoxi)etil]-5-nitroquinolin-8-amina es un compuesto orgánico que pertenece a la clase de los derivados de la quinolina. Este compuesto se caracteriza por la presencia de un anillo de quinolina sustituido con un grupo nitro en la posición 5 y un grupo amina en la posición 8. Además, tiene una cadena lateral 3-metilfenoxietil unida al átomo de nitrógeno. Esta estructura única confiere propiedades químicas y biológicas específicas al compuesto, lo que lo hace interesante en varios campos de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[2-(3-metilfenoxi)etil]-5-nitroquinolin-8-amina generalmente implica varios pasos:
Formación del núcleo de quinolina: El núcleo de quinolina se puede sintetizar mediante la síntesis de Skraup, que implica la ciclación de derivados de anilina con glicerol y ácido sulfúrico en presencia de un agente oxidante como el nitrobenceno.
Nitración: Luego, el núcleo de quinolina se nitra usando una mezcla de ácido nítrico concentrado y ácido sulfúrico para introducir el grupo nitro en la posición 5.
Aminación: La nitroquinolina se reduce posteriormente a la amina correspondiente usando agentes reductores como polvo de hierro y ácido clorhídrico.
Eterificación: El paso final implica la eterificación de la amina con bromuro de 3-metilfenoxietilo en presencia de una base como carbonato de potasio para producir N-[2-(3-metilfenoxi)etil]-5-nitroquinolin-8-amina.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizadas se pueden emplear para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[2-(3-metilfenoxi)etil]-5-nitroquinolin-8-amina sufre varias reacciones químicas, incluidas:
Oxidación: El grupo nitro se puede oxidar aún más para formar derivados de nitroso o hidroxilamina.
Reducción: El grupo nitro se puede reducir a un grupo amina usando agentes reductores como el gas hidrógeno y el paladio sobre carbono.
Sustitución: El anillo de quinolina puede sufrir reacciones de sustitución electrófila, como la halogenación o la alquilación, en posiciones específicas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio o peróxido de hidrógeno en condiciones ácidas o básicas.
Reducción: Gas hidrógeno con paladio sobre carbono o polvo de hierro con ácido clorhídrico.
Sustitución: Agentes halogenantes como el bromo o agentes alquilantes como los haluros de alquilo en presencia de un catalizador ácido de Lewis.
Productos principales
Oxidación: Formación de derivados de nitroso o hidroxilamina.
Reducción: Conversión a la amina correspondiente.
Sustitución: Derivados de quinolina halogenados o alquilados.
Aplicaciones Científicas De Investigación
N-[2-(3-metilfenoxi)etil]-5-nitroquinolin-8-amina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas y como ligando en química de coordinación.
Biología: Investigado por su potencial como agente antimicrobiano y anticancerígeno debido a su capacidad de interactuar con macromoléculas biológicas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluida su función como inhibidor de enzimas o receptores específicos.
Industria: Utilizado en el desarrollo de colorantes, pigmentos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de N-[2-(3-metilfenoxi)etil]-5-nitroquinolin-8-amina implica su interacción con dianas moleculares específicas, como enzimas o receptores. El grupo nitro puede sufrir biorreducción para formar intermediarios reactivos que pueden interactuar con componentes celulares, lo que lleva a efectos antimicrobianos o anticancerígenos. El anillo de quinolina puede intercalar con el ADN, interrumpiendo su función y provocando la muerte celular.
Comparación Con Compuestos Similares
Compuestos similares
N-[2-(3-metilfenoxi)etil]-5-(4-morfolinil)-2-nitroanilina: Estructura similar con un anillo de morfolina en lugar del anillo de quinolina.
2-(3-metilfenoxi)etil N-(3-etilfenil)carbamato: Contiene un grupo carbamato en lugar de la estructura de nitroquinolina.
Singularidad
N-[2-(3-metilfenoxi)etil]-5-nitroquinolin-8-amina es única debido a su patrón de sustitución específico en el anillo de quinolina y la presencia de la cadena lateral 3-metilfenoxietil. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C18H17N3O3 |
|---|---|
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
N-[2-(3-methylphenoxy)ethyl]-5-nitroquinolin-8-amine |
InChI |
InChI=1S/C18H17N3O3/c1-13-4-2-5-14(12-13)24-11-10-19-16-7-8-17(21(22)23)15-6-3-9-20-18(15)16/h2-9,12,19H,10-11H2,1H3 |
Clave InChI |
WRSRJLMJBUWYOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OCCNC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B11635969.png)
![2,6-Bis[(dimethylamino)methyl]-1,7-bis(4-propoxyphenyl)heptane-1,7-dione](/img/structure/B11635977.png)
![N-(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B11635993.png)
![Furan-2-yl(4-{3-[(furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone](/img/structure/B11635994.png)

![4-({4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B11636004.png)
![(5Z)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11636010.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636021.png)
![ethyl 2-[2-(4-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636031.png)
![Ethyl 4-{[4-(benzyloxy)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11636033.png)
![N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11636039.png)
![Prop-2-en-1-yl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11636041.png)
![(5E)-1-acetyl-5-[(2-hydroxy-6-methylquinolin-3-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11636044.png)
![Butyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11636056.png)
